(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone core, a chlorophenyl group, and an ethoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a haloketone under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenylthiol reacts with an appropriate electrophile.
Formation of the Ethoxybenzylidene Moiety: The ethoxybenzylidene moiety is formed by the condensation of an ethoxybenzaldehyde with the thiazolidinone intermediate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene moiety can be reduced to a benzyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of (5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The chlorophenyl group can enhance binding affinity through hydrophobic interactions, while the ethoxybenzylidene moiety can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(2-{2-[(4-bromophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(2-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
(5E)-5-(2-{2-[(4-chlorophenyl)sulfanyl]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the thiazolidinone core with the ethoxybenzylidene moiety also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5E)-5-[[2-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S3/c1-21-18(22)17(26-19(21)24)12-13-4-2-3-5-16(13)23-10-11-25-15-8-6-14(20)7-9-15/h2-9,12H,10-11H2,1H3/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZWPSOUHGTICP-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CC=C2OCCSC3=CC=C(C=C3)Cl)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C\C2=CC=CC=C2OCCSC3=CC=C(C=C3)Cl)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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